Zolunicant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

a naturally-occurring iboga alkaloid; structure given in first source

Comprehensive Technical Analysis: 18-MC as a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Introduction and Executive Summary

18-Methoxycoronaridine (18-MC) is a novel iboga alkaloid congener that represents a promising anti-addictive therapeutic candidate with demonstrated efficacy against multiple substances of abuse. Unlike many promiscuous nicotinic antagonists, 18-MC exhibits a remarkable receptor selectivity profile, functioning as a potent and relatively selective antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs) [1]. This receptor subtype is predominantly expressed in key brain regions involved in reward and addiction pathways, particularly the medial habenula (MHb) and interpeduncular nucleus (IPN) [2]. Research conducted over the past two decades has established that 18-MC reduces self-administration of opioids, stimulants, nicotine, and alcohol in rodent models without producing the neurotoxic side effects associated with its parent compound, ibogaine [1] [3].

The therapeutic potential of 18-MC stems from its unique allosteric modulation mechanism rather than simple competitive antagonism. By stabilizing the desensitized state of α3β4 nAChRs, 18-MC indirectly modulates dopamine release in the mesolimbic pathway, effectively dampening drug reward signals without completely blocking nicotinic neurotransmission [4]. This technical review comprehensively examines the molecular mechanisms, neuroanatomical substrates, behavioral efficacy, and experimental methodologies relevant to 18-MC's anti-addictive properties, providing researchers with a foundation for further investigation and therapeutic development.

Molecular Mechanisms of Action

Allosteric Modulation of α3β4 nAChRs

The interaction between 18-MC and α3β4 nicotinic acetylcholine receptors represents a sophisticated pharmacological approach to modulating receptor function:

Negative Allosteric Modulation: 18-MC functions as a non-competitive antagonist that binds to a site distinct from the orthosteric acetylcholine binding site. Rather than directly blocking channel conduction, it stabilizes the ligand-bound, desensitized state of the receptor, effectively reducing channel opening frequency without complete inhibition [1] [4].

State-Dependent Affinity: Biochemical studies using Torpedo AChRs have demonstrated that 18-MC exhibits markedly higher affinity for desensitized receptors compared to resting receptors. This conformational state selectivity likely contributes to its specific pharmacological profile and reduced side effects compared to non-selective antagonists [4].

Binding Site Characteristics: Research indicates that 18-MC interacts with a luminal domain located between the serine (position 6') and valine (position 13') rings within the receptor channel. This binding site overlaps with that of phencyclidine (PCP), suggesting a conserved mechanism of action for certain channel-blocking compounds [4].

Table 1: Comparative Pharmacology of α3β4 nAChR Ligands

| Compound | Mechanism | Affinity at α3β4 nAChR | Selectivity vs. α4β2 | Functional Activity |

|---|---|---|---|---|

| 18-MC | Negative allosteric modulator | High (binds desensitized state) | Moderate | Non-competitive antagonist |

| Mecamylamine | Channel blocker | Moderate | Low | Non-competitive antagonist |

| α-Conotoxin AuIB | Competitive antagonist | High | High | Competitive antagonist |

| AT-1001 | Partial agonist | High (Kᵢ = 2 nM) | High | Partial agonist (65-70% efficacy) |

| Epibatidine | Agonist | Very high (IC₅₀ = 0.15 nM) | Low | Potent agonist |

Signal Transduction Pathways

The primary molecular effect of 18-MC's α3β4 nAChR antagonism is the attenuation of calcium influx through the receptor channel. In functional assays, 18-MC potently inhibits (±)-epibatidine-induced Ca²⁺ flux in α3β4-transfected cells in a noncompetitive manner [2]. This reduction in calcium signaling has downstream effects on neuronal excitability and neurotransmitter release, particularly in pathways relevant to addiction biology. The stabilization of desensitized receptors by 18-MC results in prolonged receptor inactivation states, further diminishing neuronal responsiveness to nicotinic agonists [4].

Figure 1: Molecular Mechanism of 18-MC Action at α3β4 nAChRs. 18-MC binds allosterically to stabilize the desensitized receptor state, reducing calcium influx and dopamine release.

Neuroanatomical Substrates and Circuitry

Key Brain Regions Expressing α3β4 nAChRs

The distribution pattern of α3β4 nAChRs in the brain provides critical insights into 18-MC's mechanism of action, with particularly high densities found in specific regions:

Medial Habenula (MHb): This epithalamic structure contains the highest density of α3β4 nAChRs in the brain. The MHb serves as a critical node in aversion processing and connects forebrain limbic regions with midbrain monoaminergic centers. Local administration of 18-MC into the MHb decreases self-administration of methamphetamine, morphine, and nicotine [1] [5].

Interpeduncular Nucleus (IPN): The IPN receives dense cholinergic projections from the MHb via the fasciculus retroflexus, forming the habenulo-interpeduncular pathway. While 18-MC administration into IPN decreases methamphetamine and morphine self-administration, it unexpectedly increases nicotine self-administration, suggesting complex receptor dynamics in this region [1] [5].

Basolateral Amygdala (BLA): This region contains moderate densities of α3β4 nAChRs and is involved in emotional processing and drug-context associations. 18-MC administration into the BLA decreases self-administration of methamphetamine, nicotine, and sucrose [1] [5].

Dorsolateral Tegmentum (DLT): The DLT contains moderate to low densities of α3β4 nAChRs and participates in reward processing. Local 18-MC administration decreases nicotine and sucrose self-administration but does not affect methamphetamine self-administration [1] [5].

Neural Circuits in Addiction Modulation

The habenulo-interpeduncular pathway constitutes a fundamental reward-related circuit that functions both independently from and interactively with the classical mesolimbic dopamine system [1]. This pathway originates in the medial habenula, projects through the fasciculus retroflexus, and terminates in the interpeduncular nucleus, forming a unique modulatory system that influences dopamine release in the nucleus accumbens and other reward-related structures.

Figure 2: Neural Circuits Mediating 18-MC Anti-Addictive Effects. 18-MC acts at key nodes to indirectly modulate mesolimbic dopamine release.

The functional segregation of 18-MC's effects across different reward types highlights the circuit-specific nature of its action. While the habenulo-interpeduncular pathway primarily mediates effects on drug rewards, the basolateral amygdala and dorsolateral tegmentum appear more involved in natural reward modulation, suggesting distinct but parallel circuits for different reward categories [1] [5].

Behavioral Efficacy Across Substance Use Disorders

Effects on Various Drugs of Abuse

Table 2: Efficacy of 18-MC Against Different Substances in Rodent Models

| Substance | Animal Model | Effective Doses | Route | Key Findings | Brain Regions Implicated |

|---|---|---|---|---|---|

| Methamphetamine | Rat self-administration | 1-20 μg (local) | Intracerebral | Decreased self-administration | MHb, IPN, BLA |

| Nicotine | Rat self-administration | 1-20 μg (local) | Intracerebral | Decreased self-administration | MHb, BLA, DLT |

| Morphine | Rat self-administration | 1-20 μg (local) | Intracerebral | Decreased self-administration | MHb, IPN |

| Ethanol | Mouse drinking-in-dark | 20-40 mg/kg | Systemic | Decreased binge-like consumption | Not specified |

| Sucrose | Rat self-administration | 1-20 μg (local) | Intracerebral | Decreased at high doses | BLA, DLT |

18-MC demonstrates broad efficacy across multiple classes of addictive substances with varying primary molecular targets, supporting its target-agnostic therapeutic potential. The consistent effectiveness against chemically and pharmacologically diverse substances suggests that 18-MC acts on common final pathways of addiction rather than specific drug-receptor interactions [1] [3].

Against nicotine addiction, 18-MC produces particularly interesting region-dependent effects. While administration into the medial habenula, basolateral amygdala, and dorsolateral tegmentum decreases nicotine self-administration, administration into the interpeduncular nucleus paradoxically increases nicotine intake. This suggests that α3β4 nAChRs in the interpeduncular nucleus may mediate aversive effects of nicotine that normally limit consumption [5].

In alcohol use models, 18-MC significantly reduces binge-like ethanol consumption in C57BL/6J mice without altering saccharin consumption, ethanol metabolism, or ethanol-induced sedation. This specificity for ethanol over natural rewards and absence of pharmacokinetic interactions suggests a selective effect on alcohol reward mechanisms [3] [6].

Experimental Methods and Protocols

In Vivo Self-Administration Protocols

The gold-standard assessment of 18-MC's anti-addictive efficacy employs intravenous self-administration in rodents, using the following established methodology:

Animal Preparation: Female Long-Evans rats (250 g) are typically used in these studies. Following water deprivation for shaping, animals are surgically implanted with chronic intravenous catheters in the external jugular vein, following the surgical design of Weeks (1972) [1] [5].

Behavioral Training: Animals are trained to self-administer drugs of abuse (e.g., 0.025 mg methamphetamine hydrochloride or 0.02 mg nicotine hydrogen bitartrate per infusion) on a continuous reinforcement schedule (FR1). Each lever-press response delivers approximately 50 μl of drug solution over 1 second [1] [5].

Intracerebral Administration: Guide cannulae (22-gauge) are stereotaxically implanted into target brain regions using coordinates from Paxinos and Watson (1986). For the medial habenula: AP -4.2 mm, ML ±2.9 mm, DV -5.0 mm (24° angle); for the interpeduncular nucleus: AP -6.3 mm, ML ±2.6 mm, DV -8.7 mm (15° angle) [1] [5].

Drug Infusion: 18-MC (1-20 μg in 1 μl vehicle) or other α3β4 antagonists (10 μg mecamylamine or 25 pmol α-conotoxin AuIB) are administered bilaterally over 1 minute, with the injection cannula remaining in place for an additional minute to prevent backflow [1] [5].

Testing Protocol: Treatments are administered immediately before self-administration sessions, with each rat typically receiving 2-3 different treatments spaced at least one week apart to allow for baseline recovery [1].

Receptor Binding Assays

The molecular interactions between 18-MC and nAChRs are characterized using sophisticated binding assays:

Radioligand Competition Binding: Membranes from HEK293 cells expressing specific nAChR subtypes (α3β4, α4β2) or native Torpedo AChRs are incubated with [³H]epibatidine in the presence of increasing concentrations of 18-MC. Nonlinear regression analysis of competition curves determines IC₅₀ values, which are converted to Kᵢ values using the Cheng-Prusoff equation [4] [2].

State-Selective Binding: To assess affinity for different receptor conformational states, assays are conducted under conditions that favor resting (low agonist concentration) versus desensitized (pre-exposure to agonist) states. 18-MC shows higher affinity for desensitized receptors (Kᵢ = 0.28 μM) compared to resting receptors (Kᵢ = 1.6 μM) in Torpedo AChRs [4].

Kinetic Studies: Association and dissociation rates are determined by incubating receptors with [³H]18-MC for varying time periods, followed by rapid filtration or addition of excess unlabeled ligand. 18-MC exhibits a slower dissociation rate from desensitized AChRs compared to resting AChRs [4].

Functional Characterization Assays

Calcium influx assays provide critical information about 18-MC's functional effects on receptor activity:

FLIPR Assays: HEK293 cells expressing human or rat α3β4 nAChRs are loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4). After pretreatment with 18-MC, cells are stimulated with nicotinic agonists (e.g., 10 μM (±)-epibatidine), and calcium flux is measured using fluorometric imaging plate readers [2].

Electrophysiological Recordings: Voltage-clamp techniques on oocytes or cultured cells expressing α3β4 nAChRs quantify ion channel currents before and after 18-MC application. These studies confirm the non-competitive nature of 18-MC antagonism [4].

Comparative Pharmacology and Therapeutic Potential

Advantages Over Existing Treatments

18-MC offers several distinct pharmacological advantages compared to currently available anti-addiction medications:

Superior Side Effect Profile: Unlike non-selective nicotinic antagonists like mecamylamine that produce peripheral side effects (constipation, hypotension) by blocking ganglionic neurotransmission, 18-MC's state-dependent mechanism results in fewer peripheral effects, as it primarily affects desensitized receptors rather than those involved in fast synaptic transmission [1].

Multi-Substance Efficacy: While most available medications target specific substances (e.g., varenicline for nicotine, naltrexone for alcohol), 18-MC demonstrates broad-spectrum efficacy against multiple classes of addictive drugs, suggesting potential applications for polydrug abuse [1] [3].

Reduced Toxicity: As a synthetic congener of ibogaine, 18-MC maintains anti-addictive efficacy while eliminating the cardiotoxic and neurotoxic effects associated with the parent compound, addressing a major limitation in the clinical development of iboga alkaloids [1].

Research Applications and Future Directions

The selective pharmacological profile of 18-MC makes it valuable both as a therapeutic candidate and as a research tool:

Circuit Mapping: The region-specific effects of locally administered 18-MC have helped elucidate the roles of specific brain pathways in addiction processes, particularly the habenulo-interpeduncular system's modulation of reward [1] [5].

Lead Compound Optimization: 18-MC serves as a structural template for developing more selective α3β4 antagonists with improved drug-like properties. Structure-activity relationship (SAR) studies focus on modifying the ibogaine scaffold while maintaining α3β4 affinity and reducing activity at other targets [2].

Mechanistic Probes: 18-MC enables researchers to selectively interrogate α3β4 nAChR function without confounding effects at other nicotinic subtypes, helping to clarify the specific contributions of this receptor subtype to addiction biology [2].

Conclusion and Research Implications

18-Methoxycoronaridine represents a paradigm-shifting approach to addiction treatment through its selective antagonism of α3β4 nicotinic receptors. Its unique mechanism of action—stabilizing desensitized receptor states—and its effects on specific reward pathways in the brain distinguish it from both existing medications and other nicotinic antagonists. The circuit-specific nature of its actions, with distinct brain regions mediating effects on different substances, highlights the complexity of addiction neurobiology and suggests potential for tailored therapeutic approaches.

References

- 1. Brain regions mediating α3β4 nicotinic antagonist effects of 18 ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ... [pmc.ncbi.nlm.nih.gov]

- 3. The α3β4 nicotinic acetylcholine receptor antagonist 18- ... [sciencedirect.com]

- 4. Interaction of 18-methoxycoronaridine with nicotinic ... [pmc.ncbi.nlm.nih.gov]

- 5. Brain regions mediating α3β4 nicotinic antagonist effects of 18 ... [pmc.ncbi.nlm.nih.gov]

- 6. The α3β4 nicotinic acetylcholine receptor antagonist 18- ... [pubmed.ncbi.nlm.nih.gov]

Chemical Profile and Key Attributes

The table below summarizes the core chemical and development information for 18-MC.

| Attribute | Description |

|---|---|

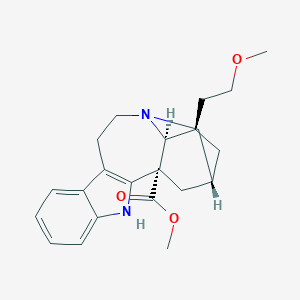

| IUPAC Name | methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene-1-carboxylate [1] |

| Chemical Formula | C₂₂H₂₈N₂O₃ [1] |

| Molar Mass | 368.477 g·mol⁻¹ [1] |

| Other Names | 18-MC, Zolunicant, MM-110 [1] |

| Legal Status | US: Investigational New Drug [1] |

Mechanism of Action and Pharmacology

18-MC's anti-addictive effects are primarily attributed to its action as a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) [1] [2]. This mechanism differentiates it from its parent compound, ibogaine.

- Primary Target: α3β4 nAChRs, which are highly concentrated in brain regions critical for reward and addiction, such as the medial habenula and interpeduncular nucleus [1] [2]. Blocking these receptors is believed to indirectly modulate the mesolimbic dopamine pathway, reducing the dopamine release associated with drug reward [2] [3] [4].

- Other Receptor Interactions: 18-MC has modest affinity for μ-opioid and κ-opioid receptors [1]. Notably, it has significantly lower affinity than ibogaine for NMDA receptors, serotonin transporters (SERT), and sigma-2 receptors, which is thought to contribute to its more favorable safety profile [5].

The following diagram illustrates the hypothesized mechanism by which 18-MC reduces drug-seeking behavior.

Figure 1: Proposed mechanism of 18-MC action. 18-MC antagonism of α3β4 nAChRs in specific brain regions leads to reduced dopamine release in the nucleus accumbens (NAc), thereby disrupting the reinforcement of drug-seeking behavior. [1] [2] [3]

Preclinical Efficacy and Key Experimental Data

Preclinical studies in rats have consistently shown that 18-MC reduces self-administration of various substances.

| Substance | Effect of 18-MC | Key Experimental Details |

|---|---|---|

| Morphine | Decreased self-administration [6] | Protocol: Rats trained to self-administer morphine intravenously. 18-MC (40 mg/kg, i.p.) administered acutely. Finding: Decreased morphine intake without affecting response for water [6]. |

| Cocaine | Decreased self-administration [6] | Protocol: Similar to morphine model. 18-MC (40 mg/kg, i.p.) administered. Finding: Reduced cocaine self-administration; also blocked music-induced reinstatement of cocaine-seeking [6] [2]. |

| Nicotine | Decreased self-administration [1] [4] | Protocol: Rats trained to self-administer nicotine intravenously. Acute oral 18-MC tested. Finding: Significantly reduced nicotine intake, likely by blunting nicotine-elicited dopamine release in NAc [4]. |

| Methamphetamine | Decreased self-administration [1] | Protocol: Self-administration in rats. Finding: Efficacy linked to action in the basolateral amygdala and dorsolateral tegmentum [1]. |

| Sucrose/Ethanol | Decreased self-administration [1] [5] | Protocol: Oral self-administration models. Finding: Reduces consumption, indicating potential effect on rewarding properties of natural reinforcers [1] [5]. |

A key experiment demonstrating 18-MC's effect on cue-induced relapse is summarized in the workflow below.

Figure 2: Experimental workflow for music cue-induced reinstatement of cocaine seeking. Rats trained with a music cue showed increased drug-seeking and basolateral amygdala (BLA) dopamine upon cue re-exposure, which was blocked by 18-MC. [2]

Metabolism and Toxicology

A critical aspect of 18-MC's pharmacology is its metabolism, which has implications for clinical use.

- Metabolic Pathway: The primary route of 18-MC metabolism in humans is O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC) [7].

- Enzyme Responsibility: This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19 [7]. This is an important finding because CYP2C19 is a genetically polymorphic enzyme, meaning its activity varies across the population. This variability could lead to differences in how individuals metabolize and respond to 18-MC [7].

- Improved Toxicity Profile: A key advantage of 18-MC over ibogaine is its reduced toxicity. Preclinical studies indicate that 18-MC, even at high doses (100 mg/kg), does not produce the tremors, cerebellar Purkinje cell loss, or bradycardia associated with ibogaine [6] [5] [4].

Development Status and Derivatives

18-MC was invented in 1996 and has been under investigation for decades [1]. The compound was designated an Investigational New Drug in the US in 2014 [1].

- Clinical Trials: A Phase 2a study for opioid withdrawal was conducted in Q2 2022 [1]. Another Phase 2 trial in Brazil has investigated its use for treating cutaneous leishmaniasis [1] [8].

- Analog Development: Researchers have developed several derivatives of 18-MC. The methylamino analogue (18-MAC) has shown greater efficacy, while the methoxyethyl congener (ME-18-MC) has demonstrated higher potency, with both maintaining selectivity for α3β4 nAChRs [1].

Conclusion

18-Methoxycoronaridine represents a promising and rationally designed candidate for treating substance use disorders. Its selective mechanism of action, broad efficacy across multiple drug classes in preclinical models, and superior safety profile compared to ibogaine warrant continued clinical investigation. Its metabolism via CYP2C19 is a key consideration for future clinical development and potential personalized medicine approaches.

References

- 1. 18-Methoxycoronaridine [en.wikipedia.org]

- 2. 18-Methoxycoronaridine Blocks Context-induced ... [pmc.ncbi.nlm.nih.gov]

- 3. 18 Methoxycoronaridine - an overview [sciencedirect.com]

- 4. 18 Methoxycoronaridine - an overview [sciencedirect.com]

- 5. 18-Methoxycoronaridine (18-MC) and ibogaine - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 6. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 18-methoxycoronaridine, an ibogaine analog ... [pubmed.ncbi.nlm.nih.gov]

- 8. 18-methoxycoronaridine: Uses, Interactions, Mechanism of ... [go.drugbank.com]

18-MC structure-activity relationship SAR

Pharmacology and Core SAR of 18-MC

18-MC is a semi-synthetic derivative of the natural product ibogaine, designed to retain anti-addictive properties while reducing toxicity [1]. Its primary biological activity stems from being a selective α3β4 nicotinic acetylcholine receptor antagonist [1].

The table below summarizes the key pharmacological characteristics that form the basis of its SAR:

| Feature | Description & SAR Significance |

|---|---|

| Primary Target | α3β4 nicotinic acetylcholine receptor (antagonist) [1]. |

| Key SAR Insight | The methoxyethyl side chain at the 18-position is crucial for selective α3β4 antagonism and reduced toxicity compared to ibogaine [1]. |

| Notable Derivatives | 18-MAC (18-methylaminocoronaridine): More effective than 18-MC [1]. ME-18-MC: More potent than 18-MC [1]. | | Therapeutic Application | Preclinical efficacy in reducing self-administration of substances like morphine, cocaine, methamphetamine, nicotine, and sucrose; also produces anorectic effects [1]. |

Research indicates that modifications to the 18-MC structure can yield derivatives with improved profiles. For instance, the methylamino analogue (18-MAC) was found to be more effective, while the methoxyethyl congener (ME-18-MC) was more potent than the original 18-MC [1]. These compounds maintain selectivity for the α3β4 nicotinic receptor, with little to no effect on other targets like NMDA receptors, which is a key differentiator from ibogaine [1].

Proposed Neuropharmacological Pathway

The following diagram illustrates the primary neural pathway through which 18-MC is believed to exert its anti-addictive effects, based on animal studies [1].

18-MC acts in specific brain regions to attenuate dopamine release in the reward pathway

Research and Development Status

18-MC has been investigated in clinical trials, but not yet for its original anti-addiction target. A Phase 2a study for Opioid Use Disorder was conducted in Q2 of 2022 [1]. It has also been evaluated in a Phase 2 trial in Brazil for Cutaneous Leishmaniasis due to a different mechanism of action (inhibition of α9α10 nicotinic receptors) [1].

Research Methodology and Data Gaps

For researchers aiming to explore the SAR of 18-MC further, the following approaches are standard in the field, though specific protocols for 18-MC are not detailed in the public domain [2] [3] [4]:

- Molecular Descriptors: In QSAR studies, molecules are characterized using numerical descriptors that quantify electronic, steric, and hydrophobic properties. For 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis), the three-dimensional structures of 18-MC and its analogues would need to be aligned and their steric and electrostatic fields analyzed [2] [4].

- Model Construction and Validation: Statistical or machine learning methods (e.g., partial least squares regression, support vector machines) are used to build a model linking the molecular descriptors to biological activity. Any robust QSAR model must be rigorously validated for predictive power and have its domain of applicability defined to indicate for which new compounds its predictions are reliable [2] [5] [3].

Currently, a publicly available, predictive QSAR model for 18-MC analogues seems to be absent from the literature. The SAR data discussed in the scientific literature remains qualitative or semi-quantitative, highlighting trends rather than providing a precise mathematical model [1].

References

- 1. -Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 2. Quantitative structure–activity relationship [en.wikipedia.org]

- 3. A review of quantitative structure-activity relationship [sciencedirect.com]

- 4. Modeling Structure-Activity Relationships - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

18-MC pharmacokinetics and metabolism CYP2C19

CYP2C19 in Drug Metabolism

The cytochrome P450 2C19 (CYP2C19) enzyme is a highly polymorphic drug-metabolizing enzyme responsible for the metabolism of many clinically important drugs [1] [2]. Its activity significantly influences drug exposure, efficacy, and safety [3] [4].

Genetic Variants and Phenotypes

Genetic polymorphisms in the CYP2C19 gene lead to different metabolic phenotypes, which are categorized based on the combination of star (*) alleles an individual carries [1].

| Phenotype | Genotype Examples | Enzymatic Activity | Potential Clinical Consequence for Active Drugs |

|---|---|---|---|

| Ultrarapid Metabolizer (UM) | 17/17 [1] | Increased [1] | Reduced drug exposure; risk of therapeutic failure [5] |

| Normal Metabolizer (NM) | 1/1 [1] | Full / Normal [1] | Standard drug response [5] |

| Intermediate Metabolizer (IM) | 1/2, 1/3 [1] | Reduced [1] | Altered drug exposure [5] |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 [1] | Absent or significantly reduced [1] | Increased drug exposure; risk of side effects [5] |

Drugs Metabolized by CYP2C19

The enzyme metabolizes a wide range of drugs across therapeutic areas. The table below lists common substrate drugs.

| Therapeutic Area | Drugs Primarily Metabolized by CYP2C19 [1] | Drugs Secondarily Metabolized by CYP2C19 [1] |

|---|---|---|

| Gastrointestinal | Lansoprazole, Pantoprazole, Omeprazole/Esomeprazole | - |

| Cardiovascular | Clopidogrel | Rosuvastatin |

| Psychiatry & Neurology | Citalopram, Escitalopram, Sertraline, Clobazam | Amitriptyline, Nortriptyline, Clozapine, Paroxetine, Phenytoin, Venlafaxine |

| Infectious Disease | Voriconazole | - |

| Pain/Other | Cannabidiol | Methadone |

Experimental Protocols for CYP2C19 Metabolism Studies

The following workflows and methodologies are used to characterize a drug's metabolism by CYP2C19.

In Vitro Metabolite Identification and Enzyme Mapping

This workflow identifies metabolites and pinpoints the specific enzymes responsible for their formation [4].

Key Steps:

- Incubation with Human Liver Microsomes (HLM): The test compound (e.g., 3 μmol/L) is incubated with pooled HLMs in an appropriate buffer (e.g., 0.1 mol/L phosphate buffer, pH 7.4) containing co-factors like NADPH (2 mmol/L) for Phase I metabolism. Incubations are typically conducted at 37°C for a set period (e.g., 2 hours) [4].

- Metabolite Identification: The reaction is stopped, and samples are analyzed using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate, detect, and identify metabolites [4].

- Enzyme Reaction Phenotyping:

- cDNA-Expressed Enzymes: The compound is incubated with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). A metabolite formed predominantly by CYP2C19 indicates the enzyme's primary role [4].

- Chemical Inhibition: The compound is incubated in HLMs with and without selective chemical inhibitors. A potent CYP2C19 inhibitor (e.g., 1 μmol/L benzylnirvanol) significantly reducing metabolite formation suggests CYP2C19 involvement [4].

- Correlation with Genotyped HLMs: The rate of metabolite formation is measured in HLMs from multiple donors with known CYP2C19 genotypes. A strong correlation between metabolite formation and CYP2C19 activity confirms its role [4].

In Vitro-In Vivo Extrapolation (IVIVE) and Clinical Evaluation

After in vitro characterization, clinical studies in genotyped individuals are the gold standard for confirming in vivo relevance [3] [4].

Key Steps:

- PBPK Modeling: In vitro clearance data and enzyme kinetics are incorporated into a Physiologically Based Pharmacokinetic (PBPK) model. This model helps predict the drug's in vivo exposure and assess the risk of drug-drug interactions (DDIs) due to CYP2C19 inhibition or induction [6].

- Clinical Study in Genotyped Subjects: A clinical study is conducted in healthy volunteers who have been pre-screened and grouped by their CYP2C19 phenotype (e.g., Extensive Metabolizers, EMs, vs. Poor Metabolizers, PMs) [3] [4].

- Pharmacokinetic Analysis: Participants receive a single or multiple doses of the drug. Plasma and urine samples are collected over time and analyzed for the parent drug and its metabolites. Key pharmacokinetic parameters like Area Under the Curve (AUC) and clearance are calculated and compared between genotype groups [3] [4]. A significantly higher AUC and lower clearance in PMs compared to EMs provides definitive in vivo evidence of CYP2C19's major role in the drug's elimination [4].

A Path Forward for 18-MC Research

While specific data on 18-MC is unavailable, the established frameworks above provide a direct research path.

- To proceed, I recommend searching for 18-MC's metabolite profile or any preclinical data in specialized pharmacological databases or patent literature.

- If you can share the structural formula of 18-MC, I may be able to perform a search for compounds with similar structures whose metabolic pathways are known.

References

- 1. From genes to drugs: CYP2C19 and pharmacogenetics in ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical Application of CYP Pharmacogenetics Toward... 2 C 19 [frontiersin.org]

- 3. Gene Variants in CYP Are Associated with Altered In Vivo... 2 C 19 [pmc.ncbi.nlm.nih.gov]

- 4. Clinical significance of CYP2C19 polymorphisms on the ... [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Factors in Drug Metabolism | AAFP [aafp.org]

- 6. Physiologically Based Pharmacokinetic Modeling to ... [pmc.ncbi.nlm.nih.gov]

Quantitative Effects of 18-MC on the Mesolimbic Dopamine Pathway

| Experimental Paradigm | Subject | 18-MC Dose & Route | Key Mesolimbic Effect | Behavioral Outcome | Citation |

|---|---|---|---|---|---|

| Cocaine Reinstatement | Rat | 40 mg/kg, i.p. | Blocked music-induced dopamine increase in the basolateral amygdala | Attenuated cue-induced drug-seeking | [1] |

| Ghrelin Challenge | Rat | 20 & 40 mg/kg, i.p. | Blocked ghrelin-induced dopamine increase in the NAc | Reduced sucrose intake | [2] |

| Nicotine Self-Administration | Rat | Acute oral administration | Blunted nicotine-induced dopamine release in the NAc | Reduced nicotine intake | [3] |

| Morphine Challenge | Rat | Information not specified in source | Attenuated sensitized dopamine release in the NAc in morphine-experienced rats | Reduced effects of morphine | [3] |

Mechanism of Action and Neuroanatomy

18-MC exerts its effects by selectively blocking α3β4 nicotinic receptors [3]. Unlike drugs that act directly on dopamine neurons, 18-MC's mechanism is indirect.

- Primary Target: α3β4 nicotinic receptors, which are preferentially localized in the medial habenula (MHb) and interpeduncular nucleus (IPN), with lower densities in the VTA and basolateral amygdala (BLA) [1].

- Proposed Pathway: By blocking α3β4 receptors in the habenulo-interpeduncular pathway and the BLA, 18-MC indirectly modulates the activity of the mesolimbic dopamine pathway, leading to a reduction in dopamine release in the NAc without causing significant neurotoxicity [1] [3].

The following diagram illustrates the proposed neural pathway through which 18-MC modulates the mesolimbic dopamine system:

Figure 1: Proposed mechanism of 18-MC's indirect inhibition of mesolimbic dopamine activity via α3β4 nicotinic receptor blockade.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Music-Induced Reinstatement of Cocaine Seeking [1]

This study validated music as a powerful contextual cue and tested 18-MC's ability to prevent relapse.

- Subjects: Female Sprague-Dawley rats.

- Training: Rats were trained to lever-press for intravenous cocaine (0.4 mg/kg/infusion) in the presence of a musical cue.

- Extinction: The cocaine and music cue were removed until lever-pressing behavior was extinguished.

- Reinstatement Test: In a drug-free state, the musical cue was presented again to provoke drug-seeking behavior. 18-MC (40 mg/kg, i.p.) or saline was administered prior to this test.

- Microdialysis: Extracellular dopamine in the Basolateral Amygdala (BLA) was measured via in vivo microdialysis during reinstatement sessions.

- Key Results: 18-MC pre-treatment successfully blocked both the music-induced reinstatement of drug-seeking and the associated increase in BLA dopamine.

Protocol 2: Ghrelin-Induced Sucrose Intake and Dopamine Release [2]

This protocol examined how 18-MC interferes with the reward pathway activated by a feeding-related peptide.

- Subjects: Female Sprague-Dawley rats.

- Sucrose Drinking Test: Rats, pretreated with 18-MC (20 mg/kg, i.p.) or vehicle, received an intracerebroventricular (icv) infusion of ghrelin (1 µg) or its vehicle. Consumption of a 5% sucrose solution was measured in a two-bottle, free-choice paradigm.

- Microdialysis: Rats were implanted with a microdialysis guide cannula targeting the NAc and an injector cannula targeting the VTA. After pre-treatment with 18-MC (20 or 40 mg/kg, i.p.), ghrelin (2 µg) was infused directly into the VTA, and extracellular dopamine in the NAc was measured.

- Key Results: 18-MC blocked both the orexigenic effect of ghrelin (increased sucrose intake) and the ghrelin-induced rise in extracellular dopamine in the NAc.

The workflow for this microdialysis experiment is detailed below:

Figure 2: Experimental workflow for measuring 18-MC effect on ghrelin-induced dopamine release in NAc.

Key Takeaways for Researchers

- Promising Anti-Addiction Profile: 18-MC shows efficacy against a wide range of substances (cocaine, nicotine, morphine, alcohol) and even palatable food rewards, without the neurotoxicity or severe side effects associated with its parent compound, ibogaine [1] [3].

- Indirect Mesolimbic Action: It does not directly target the VTA but exerts its dampening effect on NAc dopamine via α3β4 receptor blockade in other key nodes like the MHb-IPN pathway and BLA [1].

- Clinical Translation: The compound's ability to block cue-induced craving and relapse, as demonstrated in the reinstatement model, is highly relevant for treating human addiction [1]. Its safety profile has supported its progression for further pre-clinical development [3].

References

18-MC fat sequestration and active metabolites

18-MC Pharmacokinetic Properties

| Property | 18-MC | Ibogaine (for comparison) |

|---|---|---|

| Fat Sequestration | Confirmed in animal models [1] | Confirmed [2] |

| Active Metabolite | Probable (indirect evidence) [1] [2] | Yes (Noribogaine) [3] |

| Proposed Mechanism | Dopamine reduction in nucleus accumbens; blocks kappa opioid and nicotinic receptors [1] [4] | Broader action: affects serotonin, NMDA, sigma-2 receptors, and sodium channels [1] |

| Toxicity Profile | Substantially safer; no tremors, cerebellar damage, or bradycardia [1] [4] | Higher risk; can cause tremors, cerebellar damage, and cardiac effects [1] [2] |

Key Anti-Addictive Efficacy Findings

The following table summarizes the effects of 18-MC and ibogaine on self-administration of various substances in rat models, demonstrating its specific anti-addictive efficacy.

| Substance Self-Administered | 18-MC Efficacy (40 mg/kg) | Ibogaine Efficacy (40 mg/kg) |

|---|---|---|

| Morphine (IV) | Decreased [1] [2] | Decreased [1] [2] |

| Cocaine (IV) | Decreased [1] [2] | Decreased [1] [2] |

| Ethanol (Oral) | Decreased [1] [2] | Decreased [1] [2] |

| Nicotine (Oral) | Decreased [1] [2] | Decreased [1] [2] |

| Water (Non-drug reinforcer) | No effect [1] [2] | Decreased [1] [2] |

Proposed Mechanism and Experimental Workflow

The diagram below illustrates the hypothesized pharmacokinetic and pharmacodynamic pathway of 18-MC, based on current research, and outlines the experimental workflow used for its validation.

> Proposed pharmacokinetic pathway and evidence status for 18-MC.

Experimental Protocols for Key Findings

The methodologies from pivotal studies that established the core properties of 18-MC are detailed below.

Self-Administration and Efficacy Studies

- Animal Model: Rats [1] [2].

- Dosing: 18-MC was administered intraperitoneally at a dose of 40 mg/kg [1] [2].

- Procedure: Animals were trained to self-administer drugs of abuse (e.g., morphine, cocaine) intravenously or ethanol/nicotine orally. Following treatment with 18-MC or a vehicle, the number of self-administration responses was measured and compared. To test for non-specific effects, responding for a non-drug reinforcer (water) was also assessed [1] [2].

Assessment of Neurochemical Mechanisms

- Microdialysis in Rats: A technique was used to measure extracellular levels of neurotransmitters in the nucleus accumbens of live rats. The study found that 18-MC decreased dopamine levels and blocked the dopamine release induced by subsequent morphine or nicotine administration [1].

Receptor Binding Assays

- In Vitro Competitive Binding: The affinities (Ki values) of 18-MC for various receptor sites were determined by investigating how well it displaces a known, radioactively-labeled ligand from receptors in prepared tissue or cell models. This protocol confirmed 18-MC's binding to kappa opioid and nicotinic receptors, and its weak affinity for other sites like the serotonin transporter and NMDA receptors [1].

Research Gaps and Future Directions

While the fat sequestration of 18-MC is confirmed and the presence of an active metabolite is strongly suggested, the exact chemical identity of this metabolite remains unknown and is a primary target for future research [1] [2]. Furthermore, the detailed structure-activity relationships of 18-MC, including the role of its enantiomers, are not fully elucidated [2].

References

- 1. 18-Methoxycoronaridine (18-MC) and ibogaine - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel medications for drug addiction. The ... [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G ... [journals.plos.org]

- 4. 18 Methoxycoronaridine - an overview [sciencedirect.com]

18-MC scientific overview and research background

Quantitative Data Summary

The table below consolidates key preclinical and early clinical findings for 18-MC.

| Study Aspect | Key Findings | Experimental Model / Context |

|---|---|---|

| Primary Mechanism | α3β4 nicotinic receptor antagonist; modulates dopamine in the mesolimbic system [1]. | Nonclinical testing; rationale for drug design [1]. |

| Key Differentiator | Does not stimulate MOR-coupled G-proteins; mechanism differs from ibogaine and noribogaine [2] [3]. | In vitro assays (CHO cells, rat brain membranes) [3]. |

| GDNF Pathway | Does not increase GDNF mRNA; site/mechanism of action differs from noribogaine [2]. | SH-SY5Y cell culture; rat operant alcohol self-administration [2]. |

| Safety & Toxicity | Designed to lack hallucinogenic properties and other toxicities of ibogaine [1]. | Rational drug design; nonclinical safety profile [1]. |

| Clinical Status | Phase 2 trials for Opioid Use Disorder were planned as of 2020 [1]. | Human safety studies and planned patient trials [1]. |

Experimental Protocols Overview

Key methodologies from foundational studies provide insight into how 18-MC's properties were evaluated.

Cell Culture Model (GDNF Expression): SH-SY5Y cells (a human-derived neuroblastoma cell line) were used. Cells were treated with noribogaine or 18-MC. GDNF mRNA levels were quantified using RT-PCR to assess changes in expression. This study found noribogaine, but not 18-MC, induced a robust increase in GDNF mRNA [2].

Brain Infusion Study (Alcohol Self-Administration): To localize the site of action, a cannula was surgically implanted in male Long-Evans rats to allow for microinfusion of noribogaine or 18-MC directly into the Ventral Tegmental Area (VTA). Rats were trained to self-administer alcohol in an operant chamber. The number of lever presses for alcohol was measured following intra-VTA infusion, showing that noribogaine, but not 18-MC, reduced responding [2].

Receptor Activation Assay (MOR Agonism): The functional activity at the μ-opioid receptor (MOR) was tested using a guanosine-5´-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) binding assay. This was conducted in several systems: rat thalamic membranes, and in CHO (Chinese hamster ovary) cells and HEK (human embryonic kidney) cells engineered to express human, rat, or mouse MORs. The assay measures the degree to which a compound activates the G-proteins coupled to the MOR. In these studies, ibogaine, noribogaine, and 18-MC did not stimulate [³⁵S]GTPγS binding, indicating they are not MOR agonists [3].

Key Distinctions from Related Compounds

18-MC's unique profile becomes clear when compared to its parent compound, ibogaine, and the primary metabolite, noribogaine.

Comparative mechanisms of ibogaine, noribogaine, and 18-MC

References

18-MC receptor binding profile and affinity

18-MC Binding Affinity and Selectivity

| Compound | α3β4 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | Selectivity (α3β4 vs. α4β2) |

|---|---|---|---|

| 18-MC | >10,000 [1] | >10,000 [1] | Not selective (Low affinity at both) [1] |

| AT-1001 | 0.65 - 1.96 [2] [1] | 263 [1] | >100-fold selective [2] |

| Epibatidine | 0.44 - 0.62 [1] | 0.27 [1] | Not selective (High affinity at both) [1] |

| Nicotine | 467 - 666 [1] | 47.8 [1] | ~10-fold selective for α4β2 [1] |

18-MC's low binding affinity distinguishes it from high-affinity, selective antagonists like AT-1001 [1]. Its potent in vivo efficacy is likely mediated through functional antagonism at the α3β4 nAChR and potentially other receptor systems [2] [3].

Experimental Protocols for Key Assays

The data on 18-MC's binding profile comes from standardized receptor binding experiments. The workflow for such studies typically follows a structured path, as visualized below.

Receptor binding assay workflow.

Receptor Binding Competition Assay

This is the primary method used to determine the binding affinity (Ki) of 18-MC [2] [1].

- Membrane Preparation: Cell membranes are prepared from HEK (Human Embryonic Kidney) cells stably transfected with the rat α3β4 or α4β4 nAChR [2] [1]. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction [2].

- Binding Reaction: The membrane preparation is incubated with a fixed concentration (e.g., 0.3 nM) of the radiolabeled ligand [³H]epibatidine, alongside varying concentrations of the test compound (18-MC) [2]. The incubation typically lasts for 2 hours at room temperature [2].

- Separation and Measurement: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through [2]. The amount of radioactivity on the filters is then measured using a scintillation counter [2].

- Data Analysis: The concentration of 18-MC that inhibits 50% of specific [³H]epibatidine binding (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]epibatidine and Kd is its dissociation constant for the receptor [2].

Functional Calcium Flux Assay

While not a binding assay, this method confirms the functional antagonism of 18-MC and is a key complement to binding data.

- Cell Culture: Stably transfected HEK cells (e.g., KXα3β4R2 cells) are seeded into collagen-coated 96-well plates [2].

- Dye Loading: Cells are loaded with a no-wash fluorescent calcium-sensitive dye (e.g., from Molecular Devices Calcium Assay Kit) [2].

- Agonist Challenge and Antagonism: Cells are first incubated with the test antagonist (18-MC). Then, an EC₈₀ concentration of an agonist like epibatidine is added. The agonist-induced increase in intracellular calcium is monitored in real-time using a FLIPR (Fluorescent Imaging Plate Reader) [2].

- Data Analysis: The reduction in the peak calcium fluorescence signal in the presence of 18-MC, compared to the agonist control, is used to determine its potency as a functional antagonist (IC₅₀) [2].

Mechanism and Broader Signaling Context

18-MC is proposed to exert its anti-addiction effects by antagonizing α3β4 nAChRs [2] [3]. These receptors are highly concentrated in key brain regions like the medial habenula (MHb) and interpeduncular nucleus (IPN) [2] [1]. Antagonism here is thought to indirectly modulate the brain's reward pathways, reducing dopamine release in the nucleus accumbens without directly targeting it [2] [3]. The following diagram illustrates this proposed indirect pathway.

Proposed 18-MC mechanism.

References

18-MC synthesis and chemical derivatives

Synthesis of 18-MC

The synthesis of 18-MC has evolved from a complex, non-scalable route to a more practical process suitable for larger-scale production.

- Initial Synthesis Challenges: The original synthesis, developed by the research team of Kuehne and Glick, was a 21-step process. A major scaling bottleneck was one step that required an equal weight of palladium catalyst, making large-scale production prohibitively expensive and complex. On a 100-gram scale, this process only yielded a maximum of 35 grams [1].

- Improved and Scalable Synthesis: Subsequent process development, notably by Obiter Research, led to a vastly improved and scalable synthesis method. This new process overcame the previous limitations, making the production of kilogram quantities feasible for clinical trials. This advancement is protected by several patents [1].

Chemical Derivatives of 18-MC

Researchers have developed several analogs of 18-MC to improve its potency and efficacy. Key derivatives and their comparative profiles are listed in the table below.

| Derivative Name | Key Structural Change | Comparative Profile |

|---|---|---|

| ME-18-MC | Methoxyethyl congener | More potent than 18-MC with similar efficacy [2]. |

| 18-MAC | Methylamino analogue | More effective than 18-MC with around the same potency [2]. |

| Various Congeners | Multiple modifications | Several compounds demonstrated superior activity to 18-MC as potential anti-addiction agents [2]. |

These derivatives, like 18-MC itself, act as selective α3β4 nicotinic acetylcholine receptor antagonists and have little to no effect on NMDA receptors [2].

Pharmacological Profile and Mechanism of Action

18-MC has a distinct and potentially safer pharmacological profile compared to ibogaine.

- Primary Mechanism: It is a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist [2] [3]. This action in the medial habenula and interpeduncular nucleus is believed to attenuate dopamine release in the nucleus accumbens, a key region in the brain's reward pathway, thereby reducing the reward signal from addictive substances [4] [2].

- Receptor Affinity Profile: The table below contrasts the receptor interactions of 18-MC and Ibogaine, based on animal and in vitro studies.

| Target Receptor / Channel | 18-MC Activity | Ibogaine Activity |

|---|---|---|

| α3β4 nAChR | Antagonist (Primary target) [2] [5] | Antagonist [5] |

| α9α10 nAChR | Competitive inhibitor [2] | Information not specified in sources |

| μ-opioid receptor | Agonist (modest affinity) [2] | Information not specified in sources |

| κ-opioid receptor | Binds (modest affinity) [2] | Information not specified in sources |

| Serotonin Transporter | No significant affinity [2] | Binds (primary target for noribogaine) [4] |

| NMDA Receptor | No significant affinity [2] | Antagonist [2] |

| σ Receptor | Reduced affinity [2] | Higher affinity [2] |

This refined receptor profile is why 18-MC does not cause the tremors, neurotoxicity, or cardiotoxicity associated with ibogaine, and crucially, it lacks the intense, dream-like psychedelic experience [4] [2].

Current Status and Applications

18-MC (also known as Zolunicant) has been investigated for several therapeutic applications.

- Anti-Addiction Therapy: It has shown efficacy in animal models in reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and sucrose [2]. A Phase 1 clinical trial in healthy volunteers was successfully completed in late 2021, and a Phase 2a study for patients undergoing opioid withdrawal was planned [3].

- Other Potential Uses: 18-MC has also demonstrated anorectic effects in obese rats and has been tested in Phase 2 trials in Brazil for the treatment of Leishmaniasis, a parasitic disease [1] [2].

Experimental Workflow for 18-MC Research

The following diagram outlines the key stages involved in the preclinical and clinical assessment of 18-MC.

Overview of the key research and development stages for 18-MC, from discovery to clinical trials.

Key Takeaways for Researchers

- Synthesis is a Critical Factor: The transition from a 21-step, palladium-heavy synthesis to a scalable process was a major breakthrough for 18-MC's development [1].

- Mechanism is Well-Defined: Its primary action as a selective α3β4 nAChR antagonist differentiates it from ibogaine and is key to its improved safety profile [2] [5].

- Clinical Development is Active: While not yet approved, 18-MC has progressed to human clinical trials for addiction and other indications, demonstrating its translational potential [3].

References

- 1. The Remarkable Story of 18MC, A Drug that Can Cure Any ... [obires.com]

- 2. 18-Methoxycoronaridine [en.wikipedia.org]

- 3. MindMed Successfully Completes Phase 1 Clinical Trial of ... [ir.mindmed.co]

- 4. 18 Methoxycoronaridine - an overview [sciencedirect.com]

- 5. Interaction of 18-methoxycoronaridine with nicotinic ... [pmc.ncbi.nlm.nih.gov]

Conditioned Place Preference (CPP) Protocol Framework

This protocol outlines the standard procedures for assessing the rewarding or aversive effects of substances using the CPP paradigm, adaptable for testing novel compounds like 18-MC [1] [2] [3].

Apparatus

- Design: A two- or three-compartment apparatus. The three-compartment design, with two distinct larger chambers connected by a smaller, neutral chamber, is common as it provides an unbiased starting point [1] [3].

- Cues: Chambers must be distinctly different using visual (e.g., wall color, patterns), tactile (e.g., floor texture: grid vs. rough PVC), and/or olfactory cues (e.g., different scents under flooring) [1] [3]. For rodents, tactile cues are often highly salient [1].

Subjects

- Common subjects are rats or mice [2]. Details on species, strain, age, weight, and housing conditions should be standardized and reported, as these factors can influence results [4].

Pre-Conditioning (Habituation & Baseline Preference Test)

- Purpose: To habituate animals to the apparatus and handling, reducing novelty stress, and to determine initial chamber preference [2].

- Procedure:

- Handle animals for several days prior to testing [2].

- Place the animal in the neutral central chamber with all guillotine doors open, allowing free exploration of the entire apparatus for 15 minutes [3].

- Record the time spent in each chamber over multiple days. The data from the final day is used as the baseline (T0) [3].

- Apparatus Bias: Determine if the apparatus is biased (animals show a significant innate preference for one chamber) or unbiased. This influences the experimental design (see below) [4] [3].

Conditioning Phase

- Purpose: To pair the subjective effects of the substance (unconditioned stimulus) with a specific environment (neutral stimulus) [2].

- Design: A typical design uses 6 days with two sessions per day (morning and evening), separated by at least 10 hours [3].

- Procedure:

- Group Assignment: Randomly assign subjects to a treatment group (e.g., 18-MC) or a control group (vehicle) [3].

- Chamber Assignment: Use an unbiased design (chambers paired with drug/vehicle are randomly assigned) or a biased design (the drug is paired with the chamber initially least preferred by the subject) [1] [4].

- Session Structure: On each conditioning day, inject the animal with the assigned substance (18-MC or vehicle) and immediately confine it to the designated chamber for 30-45 minutes [3]. Alternate pairings daily (e.g., Day 1: Drug-Paired Chamber, Day 2: Vehicle-Paired Chamber).

The workflow below summarizes the key stages of a standard CPP experiment.

Post-Conditioning Test

- Purpose: To assess if a conditioned preference or aversion has developed [1].

- Procedure:

Data Analysis

Multiple analytical approaches exist for quantifying CPP [4]. The table below summarizes common methods.

| Analysis Method | Formula/Comparison | Key Advantage |

|---|---|---|

| Difference Score | Time(CS+ post) - Time(CS+ pre) [4] |

Accounts for individual baseline preferences. |

| Compartment Comparison | Time(CS+ post) vs. Time(CS- post) [4] |

Directly compares the two choices at test. |

| Preference Ratio | Time(CS+ post) / [Time(CS+ post) + Time(CS- post)] [4] |

Normalizes for overall activity. |

A Conditioned Place Preference (CPP) is inferred if subjects spend significantly more time in the drug-paired compartment during the post-test compared to their baseline or to the vehicle-paired compartment. Conversely, a Conditioned Place Aversion (CPA) is inferred if they spend less time [1].

Key Methodological Considerations for 18-MC

When adapting this protocol for 18-MC, several factors must be empirically determined and carefully controlled.

- Dose-Response Relationship: The effects of drugs in CPP are highly dose-dependent. A full dose-response curve is necessary, as many drugs produce CPP at lower doses but can cause CPA at higher doses [1]. The optimal dose for 18-MC is unknown.

- Timing and Pharmacokinetics: The drug's time course is critical. The conditioning session length should coincide with the peak subjective effects of the drug. Slow-onset, long-duration drugs are poor reinforcers in CPP [1].

- Control Groups: A vehicle control group is essential. For 18-MC, which is an ibogaine analog, comparisons to a positive control group (e.g., morphine or ibogaine itself) would be highly informative [5].

- Safety and Toxicity: Ibogaine is known for its cardiotoxicity and hallucinogenic potential [5]. Before conducting CPP, preliminary studies must establish the safety profile of 18-MC, focusing on cardiac effects (e.g., hERG channel inhibition) and general toxicity [5].

Potential Applications & Future Directions

Given that its parent compound, ibogaine, has shown anti-addictive properties for multiple substances, a CPP protocol for 18-MC could be used to investigate [5]:

- Rewarding/Aversive Potential: Does 18-MC itself produce CPP or CPA?

- Anti-Addictive Properties: Can 18-MC treatment reduce CPP established by other drugs of abuse (e.g., opioids, psychostimulants)?

- Neural Mechanisms: Using CPP in conjunction with neuroscience techniques (lesions, pharmacology, chemogenetics) to elucidate the circuits mediating 18-MC's effects [1] [4].

References

- 1. Conditioned Place Preference - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. Conditioned place preference [en.wikipedia.org]

- 3. A Conditioned Place Preference Protocol for Measuring ... [jove.com]

- 4. Quantifying conditioned place preference: a review of ... [pmc.ncbi.nlm.nih.gov]

- 5. A Non-Hallucinogenic Psychedelic Analog with Therapeutic ... [pmc.ncbi.nlm.nih.gov]

18-MC administration route intraperitoneal oral

Introduction to 18-Methoxycoronaridine (18-MC)

18-Methoxycoronaridine (18-MC) is a synthetic congener of the indole alkaloid ibogaine, derived from the West African shrub Tabernanthe iboga [1] [2]. It has demonstrated significant efficacy in reducing self-administration of multiple drugs of abuse, including nicotine, alcohol, morphine, cocaine, and methamphetamine in rodent models [1] [2] [3]. A key advantage of 18-MC over ibogaine is its more favorable safety profile; it does not produce the tremors, cerebellar toxicity, or other severe neurological side effects associated with its parent compound [2] [4]. As a specific negative allosteric modulator (antagonist) of α3β4 nicotinic cholinergic receptors, 18-MC is believed to exert its anti-addictive effects by indirectly modulating the dopaminergic mesolimbic pathway, thereby blunting drug-induced dopamine release in the nucleus accumbens and reducing the reinforcing properties of addictive substances [2] [3]. This document details standardized protocols for its administration in preclinical studies.

Section 1: Oral Administration

Oral administration is the clinically preferred route and has been successfully implemented in rodent models of addiction [1].

Key Research Findings for Oral Administration

The following table summarizes pivotal findings from a study investigating acute oral 18-MC administration in rats:

| Study Aspect | Findings and Outcomes |

|---|---|

| Nicotine Self-Administration | Significant reduction at 40 mg/kg dose, particularly effective in rats with lower baseline nicotine intake [1]. |

| Alcohol Intake | Dose-dependent reduction in both male and female alcohol-preferring (P) rats. All tested doses (10, 20, 40 mg/kg) caused significant reductions [1] [5]. |

| Dosing Regimen | Single acute dose administered via oral gavage 30 minutes prior to behavioral testing session [1]. |

| Mechanism Insight | Effect is linked to blunting of nicotine-induced dopamine release in the nucleus accumbens [1] [2]. |

Detailed Protocol: Oral Administration in Rats

Objective: To evaluate the effect of acute oral 18-MC on drug self-administration in rats. Application: Preclinical testing for alcoholism and smoking addiction therapies [1].

Materials:

- Subjects: Adult rats (e.g., Sprague-Dawley for nicotine studies; alcohol-preferring (P) rats for alcohol studies).

- Drug Preparation: 18-MC is dissolved in saline. Fresh solutions should be prepared daily [1].

- Equipment: Standard oral gavage setup.

Workflow:

- Habituation: House rats individually on a reversed light-dark cycle. For alcohol studies, provide stable baseline of 6 hours/day access to 10% (v/v) alcohol and water prior to experimentation [1].

- Preparation: Calculate the required volume of 18-MC solution based on the animal's body weight and the target dose (e.g., 10, 20, 40 mg/kg). The typical administration volume is 3 ml/kg [1].

- Administration: Restrain the animal and administer the 18-MC solution or vehicle control via oral gavage.

- Behavioral Testing: Commence the self-administration session (e.g., 45 minutes for nicotine) 30 minutes after drug administration [1].

- Design: Utilize a repeated-measures, counterbalanced design with weekly intervals between drug doses to avoid carry-over effects [1].

Section 2: Intraperitoneal Administration

While the search results provided direct protocols for oral administration, intraperitoneal (IP) injection is a common route for systemic drug delivery in preclinical research. The following protocol is synthesized from general best practices for IP administration and the context of 18-MC research.

Key Research Context for Intraperitoneal Administration

- Established Efficacy: Previous research, which established the anti-addictive profile of 18-MC, utilized systemic injection (including IP) before the validation of the oral route [1] [4].

- Mechanistic Studies: IP administration is often used in neurochemical and mechanistic studies. For example, 18-MC has been shown to attenuate the locomotor sensitization to repeated doses of morphine and inhibit dopamine release in the nucleus accumbens in response to addictive drugs [2] [4].

Detailed Protocol: Intraperitoneal Administration in Mice and Rats

Objective: To achieve systemic delivery of 18-MC for behavioral or neuropharmacological testing.

Materials:

- Subjects: Mice or rats.

- Drug Preparation: 18-MC dissolved in an appropriate, sterile, non-irritant, isotonic vehicle (e.g., saline).

- Equipment: Insulin syringe (e.g., 0.5-1 mL) with a small gauge needle (27-30 G). For neonatal mice, a custom cannula made from polyethylene tubing and a detached 30-gauge needle may be used for precision [6].

Workflow:

- Restraint: Gently restrain the animal to expose its abdomen. For mice, this can be done by scruffing the neck and back.

- Site Identification: Visualize the abdomen and divide it into quadrants. The lower left quadrant is the preferred injection site to avoid damage to the cecum located in the lower right quadrant [7].

- Needle Insertion: Insert the needle at a shallow angle (10-30 degrees) through the abdominal musculature. Advance the needle 2-3 mm to ensure it is intraperitoneal and not subcutaneous [7].

- Aspiration: Before injection, retract the syringe plunger slightly. If any fluid or blood is drawn back, the needle may have penetrated an organ or blood vessel, and the needle should be repositioned [7].

- Injection: Inject the solution slowly but steadily. The maximum recommended volume is species-dependent (e.g., 2-3 mL for a 20-30g mouse) [7].

- Withdrawal: Withdraw the needle gently and apply light pressure if needed.

Safety Note: Repeated intraperitoneal administration can cause irritation and should be avoided if possible [7].

Section 3: Comparative Analysis & Technical Considerations

Choosing an Administration Route:

| Criterion | Oral Administration | Intraperitoneal Administration |

|---|---|---|

| Clinical Translation | High (preferred clinical route) [1] | Low (not used clinically for this drug) |

| First-Pass Metabolism | Subject to hepatic first-pass effect [7] | Partially subject to hepatic first-pass effect [7] |

| Absorption Speed | Slower | Faster, systemic absorption [7] [6] |

| Technical Difficulty | Moderate (requires skill to avoid injury) | Moderate to High (risk of organ puncture) [7] |

| Suitability for Repeated Dosing | Suitable for repeated measures designs [1] | Can cause irritation; less suitable for frequent repeats [7] |

Critical Considerations for 18-MC Research:

- Dose-Dependent Effects: Efficacy is dose-dependent, with higher doses (e.g., 40 mg/kg orally) often required for significant reduction in self-administration, particularly for nicotine [1].

- Baseline Behavior: Individual baseline levels of drug intake can modulate the effect of 18-MC, an important factor for experimental design and data analysis [1].

- Mechanism of Action: The primary mechanism is antagonism of α3β4 nicotinic receptors [2] [3]. However, its effects are distinct from its metabolite noribogaine, which acts via upregulation of GDNF in the VTA—a mechanism not shared by 18-MC [4].

- Toxicology: Preclinical data indicates 18-MC does not generate tremors or cause cerebellar Purkinje cell damage, unlike ibogaine [2]. However, cardiac safety assessments (e.g., hERG channel inhibition) should be monitored [3].

References

- 1. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both ... [pmc.ncbi.nlm.nih.gov]

- 2. 18 Methoxycoronaridine - an overview [sciencedirect.com]

- 3. 18-mc for treatment of substance use disorders [patents.google.com]

- 4. Noribogaine, but not 18-MC, exhibits similar actions as ... [pmc.ncbi.nlm.nih.gov]

- 5. Acute oral 18-methoxycoronaridine (18-MC) decreases both ... [pubmed.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Injection of Neonatal Mice [en.bio-protocol.org]

- 7. Intraperitoneal Drug Administration - an overview [sciencedirect.com]

Introduction to 18-MC and Reinstatement Models

18-MC drug self-administration reduction protocol

Pharmacological Profile & Mechanism of Action

18-MC is a synthetic derivative of the natural alkaloid ibogaine. Unlike ibogaine, it lacks the toxic side effects like tremors, bradycardia, and damage to brain cells such as Purkinje cells, making it a safer candidate for therapeutic development [1].

Its primary mechanism involves the blockade of α3β4 nicotinic receptors in specific brain regions [2]. This action indirectly modulates the mesolimbic dopamine pathway, often called the brain's "reward system." By blunting the drug-induced release of dopamine in areas like the nucleus accumbens, 18-MC reduces the reinforcing properties that make substances of abuse so addictive [1] [2].

The diagram below illustrates this proposed mechanism.

Diagram 1: Proposed anti-addictive mechanism of 18-MC. 18-MC is thought to block α3β4 nicotinic receptors, which in turn blunts the drug-induced surge of dopamine in the nucleus accumbens, a key event in the reinforcing properties of addictive substances [1] [2]. VTA: Ventral Tegmental Area; NAc: Nucleus Accumbens.

Efficacy Against Different Substances

18-MC demonstrates efficacy in reducing self-administration of multiple classes of addictive drugs. The table below summarizes key quantitative findings from animal studies.

| Substance | Effective Dose Range | Key Findings | Reported Potency |

|---|---|---|---|

| Nicotine [3] | 1-40 mg/kg (IP) | Dose-dependently reduced intravenous self-administration. Effects lasted ≥24 hours. | Most potent effect |

| Methamphetamine [3] | 1-40 mg/kg (IP) | Dose-dependently reduced intravenous self-administration. Effects lasted ≥24 hours. | Least potent effect |

| Cocaine [2] | 40 mg/kg (IP) | Blocked music cue-induced reinstatement of drug-seeking behavior. | -- |

| Morphine [1] | -- | Reduced self-administration and blocked locomotor sensitization. | -- |

| Alcohol [2] | -- | Reduced self-administration in rats. | -- |

Detailed Experimental Protocol

The following workflow details a standard protocol for assessing 18-MC's efficacy in blocking cue-induced reinstatement of drug seeking, a model for human relapse [2].

Diagram 2: Key phases of the relapse reinstatement model used to evaluate 18-MC's efficacy in preventing cue-induced drug-seeking behavior [2].

Key Materials & Reagents

- Animals: Female Sprague-Dawley rats (approximately 250g at start) [2].

- Drugs: Cocaine HCl (~0.4 mg/kg/infusion, dissolved in 0.9% saline) [2], 18-MC (e.g., 40 mg/kg, sourced from commercial suppliers like Obiter Research LLC) [2].

- Apparatus: Operant conditioning chambers (Skinner boxes) equipped with levers, infusion pumps, and a sound system for audio cue delivery [2].

Procedure Details

- Training & Conditioning: Over multiple sessions, rats are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of cocaine. Each infusion is paired with the presentation of a complex contextual cue, such as a specific piece of music [2].

- Self-Administration: Animals stabilize their drug intake, and the music cue becomes a conditioned stimulus (CS) strongly associated with the drug's effects [2].

- Extinction: The drug and the conditioned cue are removed. When the animal presses the lever, it no longer receives an infusion or hears the music. Over sessions, the drug-seeking behavior (lever pressing) gradually diminishes [2].

- Reinstatement Test: To test for relapse, the conditioned musical cue is presented again, but no drug is delivered. This exposure typically causes a significant resurgence of drug-seeking behavior. The critical test involves administering 18-MC (e.g., 40 mg/kg, IP) prior to the reinstatement session, which has been shown to block this cue-induced relapse [2].

Application Notes for Researchers

- Dosing and Administration: The effective dose range of 18-MC in rodent studies is typically 1-40 mg/kg, administered intraperitoneally (IP). The effects, particularly on self-administration, can be long-lasting, persisting for 24 hours or more after a single administration [3]. Oral administration has also been shown to be effective in reducing nicotine self-administration [1].

- Neurochemical Endpoints: To confirm the mechanism and effect, you can measure extracellular dopamine in key brain regions like the Nucleus Accumbens (NAc) and Basolateral Amygdala (BLA) using in vivo microdialysis. Successful 18-MC treatment should blunt the dopamine surge elicited by the drug or drug-associated cues [2].

- Model Selection: The reinstatement model is highly relevant for studying relapse. The use of a complex, salient cue like music may more effectively mimic real-world triggers for human addiction compared to simple tones or lights [2].

Reference List

- Sciencedirect Topics. 18 Methoxycoronaridine - an overview. Topics in Neuroscience. Retrieved from: https://www.sciencedirect.com/topics/neuroscience/18-methoxycoronaridine

- PubMed. 18-MC reduces methamphetamine and nicotine self-administration in rats. Neuroreport (2000). Retrieved from: https://pubmed.ncbi.nlm.nih.gov/10884062/

- Graphviz. DOT Language. Retrieved from: https://graphviz.org/doc/info/lang.html

- Color Hex. Google New Color Palette. Retrieved from: https://www.color-hex.com/color-palette/51381

- PMC. 18-Methoxycoronaridine Blocks Context-induced Reinstatement.... Pharmacol Biochem Behav. (2012). Retrieved from: https://pmc.ncbi.nlm.nih.gov/articles/PMC3526685/

- Partner Marketing Hub - Google. Color palette. Retrieved from: https://partnermarketinghub.withgoogle.com/brands/google-news/visual-identity/color-palette/

References

Comprehensive Research Application Notes: Investigating Sucrose Intake Reduction in Obesity Management

Introduction and Scientific Context

Obesity represents one of the most serious contemporary public health challenges, characterized by excessive fat accumulation that predisposes individuals to numerous adverse health conditions. The pathophysiology of obesity involves a complex interplay of genetic, metabolic, environmental, and behavioral factors that disrupt energy homeostasis. According to recent epidemiological data, the age-adjusted prevalence of obesity in the United States has reached 35.0% for men and 40.4% for women, with severe obesity (BMI > 40 kg/m²) representing the fastest-growing segment [1]. The economic impact is substantial, with estimated healthcare costs ranging between $147-210 billion annually in the U.S. alone [1]. Beyond simple energy imbalance, obesity pathogenesis involves dysregulation of multiple signaling pathways governing appetite regulation, adipogenesis, thermogenesis, and systemic inflammation [2].

The role of dietary sucrose and added sugars in obesity development remains a subject of intense scientific investigation and debate. While obesity rates have climbed dramatically over recent decades, analysis of consumption patterns reveals that sugar intake has actually declined in parallel with a slowing in the annual rate of obesity increase [1]. However, the US population still consumes approximately 300% of the recommended daily amount of added sugar, with significant public health implications [1]. The scientific consensus from extensive evidence indicates that the form of sugar consumption (liquid versus solid) may be more metabolically significant than the total quantity alone, with sugar-sweetened beverages demonstrating particularly strong associations with adverse metabolic outcomes [3] [4]. This application note provides a comprehensive experimental framework for investigating sucrose intake reduction strategies within obesity research and therapeutic development.

Sucrose Consumption and Obesity Pathogenesis

Differential Metabolic Effects of Sugar Formulation

The physical state of dietary sucrose consumption—whether consumed in liquid or solid form—appears to significantly influence its metabolic impact. Substantial evidence indicates that sugar-sweetened beverages (SSBs) pose particular concerns for weight gain and metabolic dysfunction, while sugars incorporated into solid foods show less pronounced effects. Animal studies demonstrate that consumption of liquid sucrose in drinking water leads to significantly increased energy consumption, body weight gain, and fat accumulation compared to equivalent amounts of sucrose incorporated into solid chow diets [4]. These findings align with human observational studies where SSB consumption consistently correlates with obesity and metabolic syndrome, while studies examining sugars from solid sources frequently report null findings [3].

The mechanisms underlying this formulation-dependent effect involve multiple physiological pathways. Liquid sugars exhibit faster gastric emptying times, leading to more rapid absorption of fructose components and subsequent hepatic fat accumulation through de novo lipogenesis [3]. Additionally, SSBs produce incomplete energy compensation at subsequent meals compared to solid forms, potentially leading to overconsumption [3]. The fructose component of sucrose may be particularly problematic, as its metabolism bypasses key regulatory enzymes like phosphofructose kinase-1, potentially promoting hepatic lipogenesis and insulin resistance [3]. Critically, the sensory experience of sweetened beverages differs substantially from solid foods, potentially disrupting normal satiety signaling mechanisms that would otherwise constrain energy intake.

Clinical and Epidemiological Evidence

Recent analyses of NHANES data (2007-2016) examining nutrient intakes in morbidly obese US adults reveal poor alignment with Dietary Guidelines for Americans, particularly regarding nutrients of public health concern like fiber and calcium [5]. The data show that morbidly obese individuals frequently report special diets, with up to 28% of this population disclosing at least one special dietary practice [5]. Interestingly, total energy intake was not consistently associated with BMI in participants with morbid obesity, suggesting complex metabolic adaptations in established obesity [5].

Table 1: Comparative Analysis of Liquid vs. Solid Sucrose Effects on Metabolic Parameters

| Parameter | Liquid Sucrose | Solid Sucrose | Research Evidence |

|---|---|---|---|

| Energy Compensation | Incomplete compensation at subsequent meals | More complete compensation | Human observational studies [3] |

| Body Fat Accumulation | Significantly increased | Less pronounced effects | Animal studies [4] |

| Hepatic Metabolism | Promotes de novo lipogenesis | Reduced lipogenic potential | Fructose metabolism studies [3] |

| Glucose Intolerance | Correlated with consumption | Less strongly associated | Correlation with adiposity [4] |

| Satiation Signaling | Weaker satiety signals | Stronger satiety signals | Appetite regulation studies [3] |

The controversial nature of sugar's role in obesity must be acknowledged. Some researchers argue that current public health recommendations to reduce all forms of free sugars may represent overextrapolation from SSB studies, as evidence for detrimental effects of solid sugar sources remains limited [3] [6]. The nutrient dilution effect—where high-sugar foods displace more nutrient-dense options—may represent a primary concern rather than sugar-specific toxicological effects at typical consumption levels [3]. This nuanced understanding is essential for designing targeted dietary interventions and pharmaceutical approaches that address the most metabolically detrimental forms of sugar consumption.